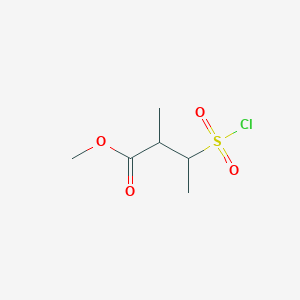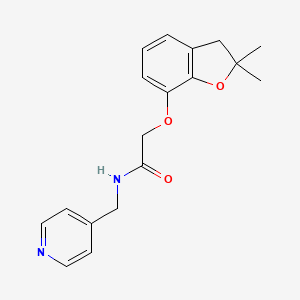
Methyl 3-(chlorosulfonyl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Physicochemical Properties
Research has explored the physicochemical properties of compounds related to Methyl 3-(chlorosulfonyl)-2-methylbutanoate, such as 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene. This study focused on understanding its water solubility, phase state, and the glass-forming properties, which are essential for atmospheric sciences, particularly in studying secondary organic aerosol (SOA) particles in the atmosphere (Dette et al., 2014).
Biosynthesis in Fruits
The biosynthesis of 2-methylbutanoate esters, including ethyl 2-methylbutanoate, has been studied in Red Delicious and Granny Smith apples. These esters are significant for fruit aroma, and research into their biosynthetic origins and interconversions provides insights into agricultural and food chemistry (Rowan et al., 1996).
Organic Synthesis
Studies have demonstrated the use of related compounds in organic synthesis, such as the α-Alkylation of β-aminobutanoates, offering pathways to synthesize enantiomerically pure amino acid derivatives. This research is crucial for developing methodologies in synthetic organic chemistry (Seebach & Estermann, 1987).
Environmental Applications
Research into the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis investigates environmental management techniques. Methyl bromide, a fumigant, contributes to stratospheric ozone depletion, and methods for its capture and degradation are vital for reducing environmental impacts (Yang et al., 2015).
Wine Aroma Chemistry
The chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines have been investigated, contributing to the understanding of wine aroma. This research is significant for the wine industry, focusing on how specific esters affect wine's sensory properties (Gammacurta et al., 2018).
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAVFNTQZIDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-2-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)


![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)


![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)
